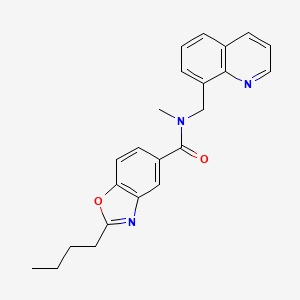![molecular formula C25H32N2O2 B4936430 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide, also known as ABMP, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. ABMP belongs to the class of compounds known as piperidines, which have been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response.
Biochemical and physiological effects:
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide in lab experiments is its high potency and specificity. 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to have a strong effect on its target molecules with minimal off-target effects. However, one limitation of using 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-tumor agent. Further studies are needed to fully understand the mechanism of action of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide involves the reaction of 3-acetylbenzaldehyde and N-benzyl-N-methylpropanamide with piperidine in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been successfully used to produce 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide in high yields and purity.
Aplicaciones Científicas De Investigación
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been studied for its potential as a therapeutic agent in various scientific research areas. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to have antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
3-[1-[(3-acetylphenyl)methyl]piperidin-4-yl]-N-benzyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-20(28)24-10-6-9-23(17-24)19-27-15-13-21(14-16-27)11-12-25(29)26(2)18-22-7-4-3-5-8-22/h3-10,17,21H,11-16,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGQGXQMDSUABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)CCC(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4936362.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)
![1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4936372.png)

![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)
![N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)
![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)
![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)